2-Bromo-3-chloropyridine
Overview
Description
2-Bromo-3-chloropyridine is an organic compound with the molecular formula C5H3BrClN. It is a halogenated pyridine derivative, characterized by the presence of both bromine and chlorine atoms attached to the pyridine ring. This compound is widely used in organic synthesis and serves as a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Bromo-3-chloropyridine is a biochemical reagent . It primarily targets the respiratory system . The compound’s interaction with the respiratory system is crucial for its function and effects.
Mode of Action
It is known to interact with its primary target, the respiratory system
Biochemical Pathways
Given its role as a biochemical reagent , it is likely involved in various biochemical reactions and pathways
Result of Action
Given its role as a biochemical reagent , it is likely to have various effects at the molecular and cellular level
Action Environment
It is known that the compound should be stored in a dry, cool, and well-ventilated place
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-chloropyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, 3-chloropyridine can be brominated using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete halogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Reduction Reactions: The compound can be reduced to form 2-chloro-3-pyridylmethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, organolithium compounds.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran.
Reduction Reactions: Lithium aluminum hydride, diethyl ether as solvent.
Major Products:
- Substituted pyridines
- Bipyridines
- Pyridylmethanols
Scientific Research Applications
2-Bromo-3-chloropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Bromo-2-chloropyridine: Similar in structure but with the positions of bromine and chlorine atoms reversed.
2-Bromo-5-chloropyridine: Another halogenated pyridine with bromine and chlorine atoms at different positions.
2-Chloro-3-bromopyridine: A compound with similar halogenation but different reactivity due to the position of halogens.
Uniqueness: 2-Bromo-3-chloropyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
2-bromo-3-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-5-4(7)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHBBINNYAWQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426820 | |
Record name | 2-Bromo-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96424-68-9 | |
Record name | 2-Bromo-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromo-3-chloropyridine in organic synthesis?
A1: this compound serves as a crucial building block in synthesizing various halogenated pyridine compounds. [] These halogenated pyridines are essential intermediates in producing pharmaceuticals and pesticides. [] The presence of two different halogen atoms allows for versatile modifications, making it valuable for creating diverse chemical structures.
Q2: Can you describe a synthetic route for this compound and highlight its advantages?
A2: One efficient method involves using 2,3-dichloropyridine as the starting material. [] Reacting it with bromine-substituted hydrazine hydrate results in the substitution of one chlorine atom with bromine, yielding this compound. [] This approach offers several advantages, including readily available starting materials, short reaction times, mild reaction conditions, simple operation, and suitability for industrial production, ultimately leading to a total yield of 67%. []
Q3: How is this compound utilized in the synthesis of azaindoles?
A3: Research demonstrates the use of this compound in a palladium-catalyzed cascade reaction to synthesize 4-azaindoles. [] In this reaction, this compound undergoes a cyclization reaction with various diarylimines in the presence of a palladium catalyst and a base. [] This method highlights the compound's utility in forming complex heterocyclic structures, particularly those relevant to medicinal chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.